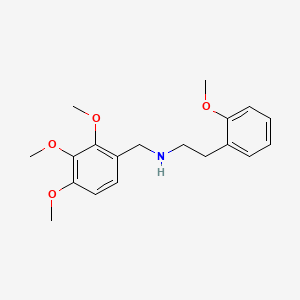![molecular formula C12H14N2O4S2 B4884945 4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)
4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide
説明
4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound is also known as DTNB-F and is a derivative of the compound 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB-F has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
DTNB-F acts as an antioxidant by scavenging free radicals. It can react with thiol groups present in proteins and peptides and protect them from oxidative damage. DTNB-F has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
DTNB-F has been shown to have antioxidant properties and can scavenge free radicals. It can also inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. DTNB-F has been shown to have neuroprotective effects and can protect neurons from oxidative damage.
実験室実験の利点と制限
DTNB-F has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It can be easily synthesized using various methods and can be purified using column chromatography. However, DTNB-F has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of DTNB-F, including its potential applications in the treatment of neurodegenerative diseases, cancer, and other diseases. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for synthesizing and purifying DTNB-F. Additionally, the development of new derivatives of DTNB-F with improved properties and efficacy is an area of future research.
科学的研究の応用
DTNB-F has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antioxidant properties and can scavenge free radicals. DTNB-F has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-14(2)20(16,17)10-6-11(19-8-10)12(15)13-7-9-4-3-5-18-9/h3-6,8H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAUDSIJIDRMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)
![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)

